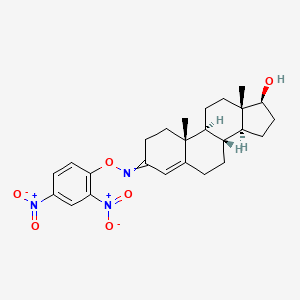
17-beta-Hydroxyandrost-4-en-3-one O-(2,4-dinitrophenyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-beta-Hydroxyandrost-4-en-3-one O-(2,4-dinitrophenyl)oxime is a derivative of testosterone, a primary male anabolic-androgenic steroid
Preparation Methods
The synthesis of 17-beta-Hydroxyandrost-4-en-3-one O-(2,4-dinitrophenyl)oxime typically involves the following steps:
Oxime Formation: The starting material, 17-beta-Hydroxyandrost-4-en-3-one, is reacted with hydroxylamine to form the oxime derivative.
Dinitrophenylation: The oxime derivative is then reacted with 2,4-dinitrophenylhydrazine under acidic conditions to form the final product.
Chemical Reactions Analysis
17-beta-Hydroxyandrost-4-en-3-one O-(2,4-dinitrophenyl)oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxime group back to the original ketone.
Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
17-beta-Hydroxyandrost-4-en-3-one O-(2,4-dinitrophenyl)oxime has several scientific research applications:
Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of ketones and aldehydes.
Biology: The compound can be used in studies related to steroid metabolism and hormone regulation.
Industry: The compound can be used in the synthesis of other complex molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 17-beta-Hydroxyandrost-4-en-3-one O-(2,4-dinitrophenyl)oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can be utilized in various biochemical assays. The dinitrophenyl group can act as a chromophore, allowing for the detection of the compound through spectroscopic methods.
Comparison with Similar Compounds
17-beta-Hydroxyandrost-4-en-3-one O-(2,4-dinitrophenyl)oxime is unique due to its specific functional groups. Similar compounds include:
Androstenedione: A precursor to testosterone and estrone.
Dehydroepiandrosterone (DHEA): A steroid hormone involved in the biosynthesis of androgens and estrogens.
Testosterone: The primary male sex hormone and anabolic steroid.
Epitestosterone: An isomer of testosterone with similar but distinct biological effects.
These compounds share structural similarities but differ in their functional groups and biological activities, making this compound unique in its applications and properties.
Properties
CAS No. |
33514-83-9 |
|---|---|
Molecular Formula |
C25H31N3O6 |
Molecular Weight |
469.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-3-(2,4-dinitrophenoxy)imino-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C25H31N3O6/c1-24-11-9-16(26-34-22-7-4-17(27(30)31)14-21(22)28(32)33)13-15(24)3-5-18-19-6-8-23(29)25(19,2)12-10-20(18)24/h4,7,13-14,18-20,23,29H,3,5-6,8-12H2,1-2H3/t18-,19-,20-,23-,24-,25-/m0/s1 |
InChI Key |
QQKWGPOQHNHOBD-KCDBLEJKSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=NOC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])CC[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=NOC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])CCC34C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















